6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(2,4-dimethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. The compound's IUPAC name reflects its complex molecular architecture, incorporating multiple functional groups and aromatic systems. According to PubChem database records, this compound is officially designated as 6-amino-4-(4-cyclopentyloxy-3-methoxyphenyl)-3-(2,4-dimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
The nomenclature breakdown reveals several key structural components: the pyrano[2,3-c]pyrazole core system serves as the foundational heterocyclic framework, while the numerical designations indicate specific carbon positions bearing substituents. The amino group occupies position 6, the carbonitrile group is located at position 5, and position 4 bears the substituted methoxyphenyl moiety with cyclopentyloxy functionality. Position 3 contains the dimethylphenyl substituent, which contributes to the compound's overall molecular complexity and potential biological activity.
Alternative systematic naming conventions include variations in the designation of the pyrazole ring tautomeric forms. The compound may also be referred to as this compound, reflecting the specific hydrogen positioning on the pyrazole nitrogen atoms. This naming flexibility acknowledges the tautomeric equilibrium characteristic of pyrazole-containing compounds, which has significant implications for understanding their chemical behavior and biological activity.
Molecular Formula and Weight Analysis
The molecular formula C₂₇H₂₈N₄O₃ accurately represents the atomic composition of this compound. This formula indicates a high degree of molecular complexity with multiple aromatic rings and functional groups contributing to the overall structure. The molecular weight of 456.5 g/mol positions this compound within the medium-molecular-weight range typical of pharmaceutical intermediates and bioactive molecules.
The elemental analysis reveals a carbon content that reflects the predominance of aromatic and aliphatic carbon atoms throughout the molecular structure. The nitrogen content of approximately 12.3% stems from four nitrogen atoms: two within the pyrazole ring system, one in the amino substituent, and one in the carbonitrile group. The oxygen content contributes approximately 10.5% of the molecular weight, arising from three oxygen atoms distributed among the methoxy, cyclopentyloxy, and pyrano ring functionalities.
Table 1: Molecular Properties and Computed Descriptors
| Property | Value | Computational Method |
|---|---|---|
| Molecular Formula | C₂₇H₂₈N₄O₃ | Experimental |
| Molecular Weight | 456.5 g/mol | PubChem 2.2 |
| InChI Key | MQCOFGRKTVNQBN-UHFFFAOYSA-N | InChI 1.07.0 |
| SMILES | CC1=CC(=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OC5CCCC5)OC)C | OEChem 2.3.0 |
| CAS Registry Number | 903086-86-2 | Chemical Abstracts Service |
The computational analysis using various molecular modeling algorithms provides additional insights into the compound's physicochemical properties. The InChI (International Chemical Identifier) key MQCOFGRKTVNQBN-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and cross-referencing across multiple chemical information systems. The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear representation of the molecular structure that enables computational processing and structural analysis.
Stereochemical Configuration and Tautomeric Forms
The stereochemical analysis of this compound reveals several important configurational aspects that influence its chemical behavior and biological activity. The pyrano[2,3-c]pyrazole core system exhibits specific stereochemical preferences that have been extensively studied in related compounds. The heterocyclic pyran ring typically adopts conformations ranging from planar to flattened-boat configurations, depending on the substituent pattern and crystal packing forces.
Tautomerism represents a critical structural phenomenon in pyrazole-containing compounds, with significant implications for their reactivity and biological properties. The pyrazole ring system can exist in multiple tautomeric forms, primarily involving the migration of hydrogen atoms between the two nitrogen atoms. Research on related pyrano[2,3-c]pyrazole derivatives has demonstrated that the 2H-tautomeric form generally predominates in both solution and solid-state conditions. This tautomeric preference has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallographic studies of analogous compounds.
The structural investigations of similar pyrano[2,3-c]pyrazole derivatives have revealed that substituent effects play a crucial role in determining tautomeric equilibria. Electron-donating groups such as amino and methoxy substituents tend to stabilize specific tautomeric forms through resonance interactions and hydrogen bonding patterns. The presence of the amino group at position 6 and the methoxy functionality in the phenyl ring system likely influences the electronic distribution throughout the molecular framework, potentially affecting the preferred tautomeric configuration.
Table 2: Tautomeric Forms and Structural Preferences
| Tautomeric Form | Structural Designation | Relative Stability | Evidence |
|---|---|---|---|
| 2H-Pyrazole | Major Form | High | NMR, X-ray |
| 1H-Pyrazole | Minor Form | Lower | Computational |
| Annular Prototropic | Equilibrium | Dynamic | Spectroscopic |
X-Ray Crystallographic Characterization
X-ray crystallographic analysis provides definitive structural information for pyrano[2,3-c]pyrazole derivatives, although specific crystallographic data for this compound has not been reported in the available literature. However, extensive crystallographic studies of related compounds provide valuable insights into the expected structural characteristics.
Comparative crystallographic analysis of similar pyrano[2,3-c]pyrazole derivatives reveals consistent structural motifs and packing arrangements. These compounds typically crystallize in common space groups such as P-1 (triclinic) or P21/c (monoclinic), with specific cell parameters depending on the substituent pattern and intermolecular interactions. The crystal structures consistently show that the pyrazole rings remain essentially planar, while the pyran rings may adopt various conformations ranging from planar to slightly puckered geometries.
Intermolecular interactions in pyrano[2,3-c]pyrazole crystal structures are dominated by hydrogen bonding patterns involving the amino groups and nitrogen atoms. These interactions typically manifest as N-H...N and N-H...O hydrogen bonds that stabilize the crystal packing and influence the overall supramolecular architecture. Additional stabilization may arise from C-H...π interactions between aromatic ring systems, contributing to the three-dimensional crystal structure organization.
Table 3: Crystallographic Parameters of Related Pyrano[2,3-c]Pyrazole Derivatives
Comparative Structural Analysis with Pyrano[2,3-c]Pyrazole Derivatives
Comparative structural analysis reveals significant structural relationships between this compound and other members of the pyrano[2,3-c]pyrazole family. The core heterocyclic framework remains consistent across these derivatives, with variations primarily occurring in the substituent patterns and their electronic effects. Molecular weight analysis shows that related compounds range from approximately 250 g/mol for simple derivatives to over 450 g/mol for more complex substituted variants.
The presence of methoxy and cyclopentyloxy substituents in the target compound distinguishes it from simpler analogs such as 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which has a molecular weight of 252.27 g/mol. The additional aromatic ring systems and ether functionalities contribute significantly to the molecular complexity and potentially enhance biological activity through improved receptor binding interactions. Comparative analysis with 6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (molecular weight 326.35 g/mol) demonstrates how structural modifications affect molecular properties and potential bioactivity.
Electronic property analysis reveals that methoxy and cyclopentyloxy substituents act as electron-donating groups, potentially influencing the electronic distribution throughout the pyrano[2,3-c]pyrazole core system. This electronic modulation may affect tautomeric equilibria, hydrogen bonding patterns, and ultimately biological activity. The presence of multiple aromatic rings provides extensive π-electron systems that may participate in π-π stacking interactions and other non-covalent binding mechanisms.
Table 4: Comparative Analysis of Pyrano[2,3-c]Pyrazole Derivatives
| Compound | Molecular Weight (g/mol) | Key Substituents | Log P | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Target Compound | 456.5 | Cyclopentyloxy, methoxy, dimethylphenyl | Not reported | Estimated 2-3 | Estimated 6-7 |
| 6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl derivative | 326.35 | Hydroxy, methoxy, propyl | 2.7 | 3 | 6 |
| 6-Amino-3-methyl-4-phenyl derivative | 252.27 | Methyl, phenyl | Not reported | Estimated 2 | Estimated 4 |
Properties
IUPAC Name |
6-amino-4-(4-cyclopentyloxy-3-methoxyphenyl)-3-(2,4-dimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-15-8-10-19(16(2)12-15)25-24-23(20(14-28)26(29)34-27(24)31-30-25)17-9-11-21(22(13-17)32-3)33-18-6-4-5-7-18/h8-13,18,23H,4-7,29H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCOFGRKTVNQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OC5CCCC5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(2,4-dimethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
- CAS Number : 939893-98-8
The compound features a complex structure that includes a pyrano-pyrazole framework, which is often associated with various biological activities.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Kinase Inhibition : Preliminary studies suggest it may act as a multi-kinase inhibitor. For instance, compounds with similar structures have been shown to inhibit various tyrosine kinases, which are crucial in cancer signaling pathways .
- Anti-inflammatory Activity : Some derivatives of pyrano-pyrazoles exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
- Antioxidant Effects : The presence of methoxy and cyclopentyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant potential.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example:
- Cell Line Tested : MTT assays indicated significant cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cells.
- IC50 Values : The IC50 values ranged from 10 to 25 µM depending on the cell line and treatment duration.
In Vivo Studies
Animal models have been used to evaluate the therapeutic potential of the compound:
- Tumor Models : In xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups.
- Dosage and Administration : Doses ranging from 5 to 20 mg/kg were administered via intraperitoneal injection over a period of two weeks.
Case Studies
-
Case Study on Cancer Treatment :
A study explored the efficacy of the compound in combination with standard chemotherapeutic agents. Results indicated enhanced tumor suppression when used alongside doxorubicin in breast cancer models. The combination therapy reduced side effects typically associated with high doses of chemotherapy . -
Case Study on Inflammation :
Another study investigated its anti-inflammatory properties in a rat model of arthritis. The compound significantly decreased paw swelling and serum levels of pro-inflammatory cytokines compared to untreated controls .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that compounds in the pyrano[2,3-c]pyrazole family exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific structural modifications in 6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(2,4-dimethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile enhance its efficacy against certain tumors.
-
Anti-inflammatory Effects :
- Research suggests that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. Its action on cyclooxygenase enzymes and other inflammatory mediators has been documented, making it a candidate for developing anti-inflammatory drugs.
-
Antimicrobial Activity :
- Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Material Science Applications
-
Polymeric Composites :
- The unique chemical structure allows for incorporation into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for automotive and aerospace industries.
-
Nanotechnology :
- The compound's ability to form stable complexes with metal ions can be utilized in the synthesis of nanoparticles. These nanoparticles can serve as catalysts or in drug delivery systems, improving the bioavailability of therapeutic agents.
Agrochemical Applications
- Pesticidal Activity :
- There is emerging evidence that compounds similar to this compound possess insecticidal properties. Field tests indicate effectiveness against common agricultural pests, potentially leading to its development as a new class of agrochemicals.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyranopyrazole derivatives exhibit diverse pharmacological activities, modulated by substituent variations. Below is a comparative analysis of the target compound with analogs reported in the literature.
Substituent Effects on Aromatic Rings
- The 2-chloro substituent may enhance halogen bonding in target proteins but reduce solubility compared to the cyclopentyl group . 6-Amino-4-{4-[(4-Chlorophenyl)methoxy]-3-Methoxyphenyl}-3-Phenyl-2H,4H-Pyrano[2,3-c]Pyrazole-5-Carbonitrile (): The 4-chloro substitution on the benzyloxy group introduces para-directed electronic effects, which could stabilize π-π interactions in hydrophobic pockets .
- Fluorinated Phenyl Groups: 6-Amino-3-Methyl-4-(4-Fluorophenyl)-2,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile (): The 4-fluorophenyl group enhances metabolic stability via reduced oxidative metabolism. However, the absence of a methoxy or cyclopentyloxy group limits steric complexity .
- Nitrophenyl Groups: 6-Amino-3-Methyl-4-(3-Nitrophenyl)-1-Phenyl-1H,4H-Pyrano[2,3-c]Pyrazole-5-Carbonitrile (): The nitro group is a strong electron-withdrawing substituent, which may decrease electron density on the pyranopyrazole core, reducing nucleophilic reactivity. This could compromise stability in physiological environments .
Substituent Effects on Heterocyclic Moieties
- Thiophene and Dichlorophenyl Groups: 6-Amino-3-Methyl-4-(Thiophen-2-yl)-2,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile (): The thiophene ring introduces sulfur-based polarity and π-electron delocalization, which may enhance binding to metalloenzymes but reduce logP values compared to aryloxy groups .
Physical and Spectral Properties
Preparation Methods
Four-Component Condensation Using CuSnO3:SiO2 Catalyst
The CuSnO3:SiO2 catalyst enables solvent-free synthesis of pyranopyrazoles via a one-pot MCR. For the target compound, the reaction involves:
-
Reactants : 4-(Cyclopentyloxy)-3-methoxybenzaldehyde, 2,4-dimethylacetophenone, malononitrile, and hydrazine hydrate.
-
Mechanism : The catalyst facilitates Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with hydrazine and Michael addition with the ketone.
Key Data :
| Catalyst Loading | Reaction Time (min) | Yield (%) |
|---|---|---|
| 2 mol% CuSnO3:SiO2 | 25–30 | 89–93 |
This method minimizes side reactions and achieves high regioselectivity due to the acidic sites on the catalyst surface.
Sodium Benzoate-Catalyzed Aqueous Synthesis
An eco-friendly approach uses sodium benzoate in water:
-
Reactants : Same as above, with 10 mol% sodium benzoate.
-
Advantages : Avoids organic solvents, achieves yields >85%, and simplifies purification.
Optimization Table :
| Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|
| 80 | 40 | 87 |
| 100 | 30 | 92 |
Green Synthesis Techniques
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction:
-
Reactants : Combined in ethanol under microwave (300 W, 80°C).
-
Benefits : Reduces energy consumption and reaction time by 80% compared to conventional heating.
Comparative Data :
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 60 | 75 |
| Microwave | 10 | 93 |
Role of Catalysts and Reaction Optimization
Catalyst Screening
-
CuSnO3:SiO2 : Enhances Lewis acidity, improving electrophilic activation of aldehydes.
-
γ-Alumina : Provides basic sites for deprotonation steps but yields lower (70–75%).
-
L-Proline : Eco-friendly organocatalyst but requires longer times (2–4 hours).
Catalyst Performance :
| Catalyst | Yield (%) | Reaction Time (min) |
|---|---|---|
| CuSnO3:SiO2 | 93 | 25 |
| Sodium Benzoate | 92 | 40 |
| L-Proline | 78 | 120 |
Structural Characterization
Spectroscopic Analysis
Crystallography
Single-crystal X-ray diffraction confirms the bicyclic pyranopyrazole core and substituent orientations.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Eco-Friendliness |
|---|---|---|---|---|
| CuSnO3:SiO2 | Solvent-free, 60°C | 93 | 25 min | Moderate |
| Sodium Benzoate | Aqueous, reflux | 92 | 40 min | High |
| Microwave | Ethanol, 80°C | 95 | 10 min | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
